[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester
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Overview
Description
[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, an amino-acetyl group, and a carbamic acid benzyl ester moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic or basic conditions.
Introduction of the Amino-Acetyl Group: The amino-acetyl group can be introduced via nucleophilic substitution reactions, where an amine reacts with an acetyl halide or anhydride.
Formation of the Carbamic Acid Benzyl Ester: This step involves the reaction of the amino-acetyl pyrrolidine intermediate with benzyl chloroformate in the presence of a base, such as triethylamine, to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its ability to interact with biological macromolecules makes it a valuable tool in molecular biology.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique chemical properties may allow it to act as an inhibitor or activator of specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its versatility and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid ethyl ester: Similar structure with an ethyl ester instead of a benzyl ester.
[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid methyl ester: Similar structure with a methyl ester instead of a benzyl ester.
[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid phenyl ester: Similar structure with a phenyl ester instead of a benzyl ester.
Uniqueness
The uniqueness of [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester lies in its specific ester group, which can influence its reactivity, solubility, and biological activity. The benzyl ester moiety may provide additional stability or specific interactions with biological targets, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
benzyl N-[1-(2-aminoacetyl)pyrrolidin-3-yl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-17(13-7-8-18(10-13)14(19)9-16)15(20)21-11-12-5-3-2-4-6-12/h2-6,13H,7-11,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUMRZSHXZTNPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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